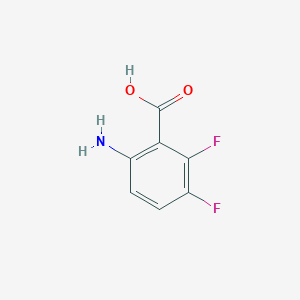

6-Amino-2,3-difluorobenzoic Acid

概要

説明

4-メチルウンベリフェリルブチレートは、分子式C14H14O4を持つ化学化合物です。これは、天然に存在するクマリンであるウンベリフェロンの誘導体です。この化合物は、エステラーゼおよびリパーゼ活性の検出のための蛍光基質として広く使用されています。 加水分解されると、4-メチルウンベリフェロンを放出し、これは高蛍光性の化合物であり、さまざまな生化学アッセイに役立ちます .

準備方法

合成経路と反応条件

4-メチルウンベリフェリルブチレートは、4-メチルウンベリフェロンを酪酸とエステル化することによって合成できます。反応には通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤と、4-ジメチルアミノピリジン(DMAP)などの触媒を使用します。 反応は、ジクロロメタンなどの無水溶媒中で室温で行われます .

工業生産方法

工業的な設定では、4-メチルウンベリフェリルブチレートの合成には、高収率と高純度を確保するために連続フロープロセスが含まれる場合があります。 試薬の添加と生成物の分離のための自動システムの使用は、効率性とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

4-メチルウンベリフェリルブチレートは主に加水分解反応を起こします。 エステラーゼおよびリパーゼによって加水分解されて、4-メチルウンベリフェロンと酪酸を生成します .

一般的な試薬と条件

生成される主要な生成物

4-メチルウンベリフェリルブチレートの加水分解から生成される主な生成物は、4-メチルウンベリフェロンと酪酸です .

4. 科学研究における用途

4-メチルウンベリフェリルブチレートは、科学研究において幅広い用途があります。

生化学: エステラーゼおよびリパーゼ活性を測定するアッセイにおける蛍光基質として使用されます。

医学: この化合物は、臨床サンプル中の酵素欠損または異常を検出するための診断アッセイで使用されます.

バイオテクノロジー: 創薬および開発のためのハイスループットスクリーニングアッセイで使用されます.

環境科学: この化合物は、環境サンプル中のエステラーゼおよびリパーゼの存在と活性を監視するためのアッセイで使用されます.

科学的研究の応用

4-Methylumbelliferyl butyrate has a wide range of applications in scientific research:

Biochemistry: It is used as a fluorogenic substrate in assays to measure esterase and lipase activities.

Biotechnology: It is employed in high-throughput screening assays for drug discovery and development.

Environmental Science: The compound is used in assays to monitor the presence and activity of esterases and lipases in environmental samples.

作用機序

4-メチルウンベリフェリルブチレートの主な作用機序は、エステラーゼおよびリパーゼによる加水分解です。酵素はエステル結合の切断を触媒し、4-メチルウンベリフェロンと酪酸を放出します。 放出された4-メチルウンベリフェロンは高蛍光性であり、さまざまなアッセイで容易に検出および定量できます .

6. 類似化合物の比較

類似化合物

4-メチルウンベリフェリルアセテート: 4-メチルウンベリフェリルブチレートと同様に、この化合物はエステラーゼ活性アッセイの基質として使用されます.

4-メチルウンベリフェリルオレエート: この化合物は、リパーゼ活性を測定するために使用され、4-メチルウンベリフェリルブチレートと比較して長い脂肪酸鎖を持っています.

4-メチルウンベリフェリルヘプタノエート: リパーゼ活性アッセイの別の基質であり、酪酸基の代わりにヘプタノエート基を持っています.

独自性

4-メチルウンベリフェリルブチレートは、特定の酵素アッセイに最適な鎖長により、基質の溶解度と酵素特異性のバランスをとり、独自性を持っています。 その加水分解生成物である4-メチルウンベリフェロンは、強い蛍光を提供し、さまざまなアッセイで高感度な検出を可能にします .

類似化合物との比較

Similar Compounds

4-Methylumbelliferyl acetate: Similar to 4-methylumbelliferyl butyrate, this compound is used as a substrate for esterase activity assays.

4-Methylumbelliferyl oleate: This compound is used to measure lipase activity and has a longer fatty acid chain compared to 4-methylumbelliferyl butyrate.

4-Methylumbelliferyl heptanoate: Another substrate for lipase activity assays, with a heptanoate group instead of a butyrate group.

Uniqueness

4-Methylumbelliferyl butyrate is unique due to its optimal chain length for specific enzyme assays, providing a balance between substrate solubility and enzyme specificity. Its hydrolysis product, 4-methylumbelliferone, offers strong fluorescence, making it highly sensitive for detection in various assays .

生物活性

6-Amino-2,3-difluorobenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of both an amino group and fluorine substituents in its structure may contribute to unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₇H₆F₂N₁O₂

- Molecular Weight: Approximately 173.12 g/mol

- Structure: The compound features a benzoic acid backbone with an amino group at the 6-position and fluorine atoms at the 2 and 3 positions.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The fluorine atoms can enhance lipophilicity and binding affinity to proteins, while the amino group may facilitate hydrogen bonding with target sites. These interactions can influence enzyme activity, receptor binding, and potentially modulate immune responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Similar compounds have shown antibacterial and antifungal properties. Preliminary studies suggest that this compound may possess similar effects.

- Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation, which is critical in various disease states.

- Cytotoxicity Against Cancer Cells: Analogous compounds have demonstrated efficacy in inhibiting the growth of cancer cells, suggesting that this compound may also be effective against neoplastic disorders.

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects of various benzoic acid derivatives, including this compound, found that compounds with similar structures inhibited the growth of human cancer cell lines. The mechanism was linked to the modulation of apoptosis pathways and interference with cell cycle progression.

Future Directions

Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its potential as a therapeutic agent.

特性

IUPAC Name |

6-amino-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPWBLHHQXCINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599078 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442134-72-7 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 442134-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。